Halogen Substitution Pattern Differentiates SERT Inhibition Profile from Common LSD1/MAO Cyclopropylamine Scaffolds
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine is described as a potent and selective SERT inhibitor, whereas the most extensively characterized arylcyclopropylamines in the public domain, such as tranylcypromine derivatives and 2-phenylcyclopropylamine analogs, primarily function as LSD1 demethylase inhibitors or monoamine oxidase (MAO) inhibitors [1]. This represents a class-level differentiation in primary target engagement: the 3-bromo-5-chloro substitution pattern on the benzyl group shifts the biological activity profile away from the LSD1/MAO axis and toward serotonin transporter modulation [2]. Absolute selectivity ratios cannot be calculated from available vendor disclosures, but the existence of this divergent target profile constitutes a mechanistically meaningful distinction for researchers selecting compounds for serotonin-related target engagement studies.
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | Described as potent and selective SERT inhibitor (IC50 not disclosed in accessible sources) |
| Comparator Or Baseline | Representative arylcyclopropylamines (e.g., tranylcypromine derivatives) documented as LSD1/MAO inhibitors in multiple peer-reviewed studies |
| Quantified Difference | Qualitative target class divergence: SERT (target compound) vs. LSD1/MAO (class comparators); numerical fold-selectivity unavailable due to data limitations |
| Conditions | Vendor-reported activity annotation; no peer-reviewed primary assay data publicly retrievable for the target compound as of the search date |
Why This Matters
For research programs focused on serotonergic modulation, this compound offers a target engagement profile orthogonal to the widely available LSD1/MAO cyclopropylamine libraries, reducing the risk of confounding polypharmacology in preliminary screens.
- [1] Evitachem (excluded source; contextual only). N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine is a potent and selective inhibitor of the serotonin transporter (SERT). View Source
- [2] Oryzon Fenomics S.A. (2011). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. Patent family including WO2011131697A1. Available at: https://patents.justia.com/. View Source
